H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH
Brand Name: Vulcanchem
CAS No.: 263268-96-8
VCID: VC16868000
InChI: InChI=1S/C42H73N9O11/c1-21(2)17-27(45-34(53)25(9)43)36(55)46-28(18-22(3)4)40(59)50-15-11-13-31(50)38(57)44-26(10)35(54)49-33(24(7)8)41(60)51-16-12-14-32(51)39(58)48-30(20-52)37(56)47-29(42(61)62)19-23(5)6/h21-33,52H,11-20,43H2,1-10H3,(H,44,57)(H,45,53)(H,46,55)(H,47,56)(H,48,58)(H,49,54)(H,61,62)/t25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
SMILES:
Molecular Formula: C42H73N9O11
Molecular Weight: 880.1 g/mol

H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH

CAS No.: 263268-96-8

Cat. No.: VC16868000

Molecular Formula: C42H73N9O11

Molecular Weight: 880.1 g/mol

* For research use only. Not for human or veterinary use.

H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH - 263268-96-8

Specification

CAS No. 263268-96-8
Molecular Formula C42H73N9O11
Molecular Weight 880.1 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C42H73N9O11/c1-21(2)17-27(45-34(53)25(9)43)36(55)46-28(18-22(3)4)40(59)50-15-11-13-31(50)38(57)44-26(10)35(54)49-33(24(7)8)41(60)51-16-12-14-32(51)39(58)48-30(20-52)37(56)47-29(42(61)62)19-23(5)6/h21-33,52H,11-20,43H2,1-10H3,(H,44,57)(H,45,53)(H,46,55)(H,47,56)(H,48,58)(H,49,54)(H,61,62)/t25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
Standard InChI Key CXRXCFHLGCWATI-MBZPSOJASA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)N

Introduction

Structural and Sequence Analysis

The peptide sequence H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH comprises nine amino acids: alanine (Ala), leucine (Leu), proline (Pro), valine (Val), and serine (Ser). Its primary structure features repeating hydrophobic residues (Leu, Val, Ala) interspersed with proline, which introduces conformational rigidity, and serine, contributing potential phosphorylation sites.

Amino Acid Composition and Stereochemistry

  • Alanine (Ala): Positioned at the N-terminus, alanine’s small side chain minimizes steric hindrance, facilitating interactions with adjacent residues.

  • Leucine (Leu): Repeats at positions 2 and 3 enhance hydrophobicity, likely promoting α-helix or β-sheet formation in aqueous environments.

  • Proline (Pro): At positions 4 and 7, proline’s cyclic structure disrupts secondary structures, potentially creating kinks or turns.

  • Valine (Val): Position 6 contributes to hydrophobic packing.

  • Serine (Ser): Position 8 offers a hydroxyl group for post-translational modifications or hydrogen bonding.

The L-configuration of all residues is presumed, as D-amino acids are rare in naturally occurring peptides.

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

Most synthetic peptides are produced via SPPS, utilizing Fmoc/t-Bu or Boc/Bzl protection strategies. For H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH:

  • Resin Selection: A Wang or Rink amide resin is typical for C-terminal carboxylic acid or amide groups, respectively.

  • Coupling Reagents: HBTU/HOBt or PyBOP activate carboxyl groups for amide bond formation. Proline couplings may require extended reaction times due to steric hindrance.

  • Deprotection: Piperidine (20% in DMF) removes Fmoc groups; TFA cleaves side-chain protections post-synthesis.

  • Cleavage and Purification: TFA cocktails (e.g., TFA:H2O:TIPS 95:2.5:2.5) release the peptide from the resin, followed by HPLC purification (>95% purity).

Challenges in Synthesis

  • Proline Stacking: Sequential prolines (positions 4 and 7) may hinder coupling efficiency, necessitating double couplings or elevated temperatures.

  • Hydrophobic Aggregation: High leucine content increases aggregation risk during synthesis, requiring chaotropic agents like urea.

Physicochemical Properties

Predicted properties derived from sequence analysis tools (e.g., ExPASy ProtParam):

PropertyValue
Molecular FormulaC₄₃H₇₄N₁₀O₁₂
Molecular Weight935.08 g/mol
Isoelectric Point (pI)~5.8 (acidic Ser, basic N-terminus)
HydrophobicityGrand average (GRAVY): +1.2

Comparison with Analogous Peptides

Peptide SequenceKey DifferencesApplications
H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-ProAsp/Asn introduces acidityEnzyme substrate studies
H-Pro-Pro-Glu-Ala-Asp-Pro-Arg-LeuCharged residues enhance solubilityAntibacterial peptides

Limitations and Future Directions

The absence of direct experimental data on H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH necessitates caution in extrapolating its behavior. Recommendations for future research include:

  • Synthesis and Characterization: Confirm secondary structures via CD spectroscopy.

  • Biological Screening: Test against cancer cell lines or microbial pathogens.

  • Computational Modeling: MD simulations to predict interaction partners.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator